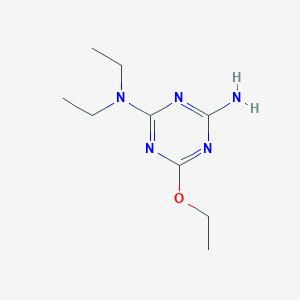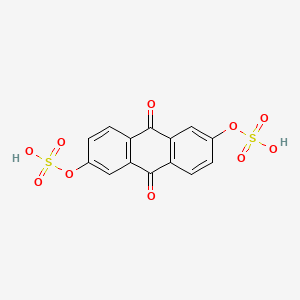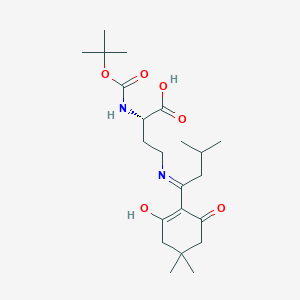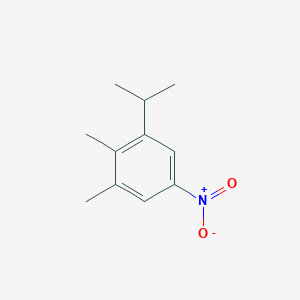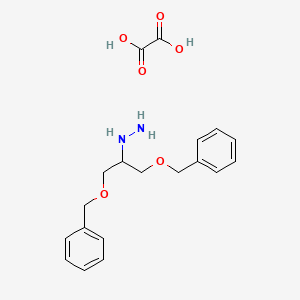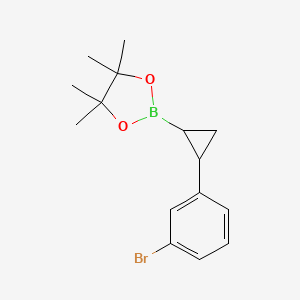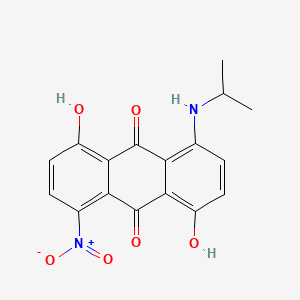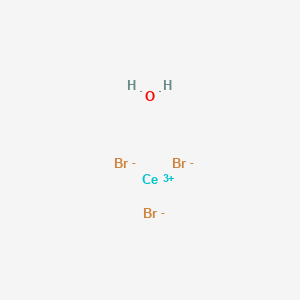
Cerium(III)bromidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) bromide hydrate: is an inorganic compound with the chemical formula CeBr₃·xH₂O . It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be synthesized by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then evaporated to obtain the hydrated form of cerium(III) bromide . The anhydrous form can be prepared by reacting cerium sulfide with gaseous hydrogen bromide .
Industrial Production Methods: In industrial settings, cerium(III) bromide hydrate is typically produced through the reaction of cerium(III) carbonate with hydrobromic acid. The solution is then carefully evaporated to avoid partial hydrolysis, which can occur if the compound is dehydrated improperly .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced back to cerium(III) from cerium(IV) compounds.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions typically involve other halides or complexing agents.
Major Products:
Oxidation: Cerium(IV) oxide or cerium(IV) bromide.
Reduction: Cerium(III) bromide.
Substitution: Various cerium halides or complexes.
Scientific Research Applications
Cerium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various chemical reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Cerium(III) bromide hydrate is investigated for its potential use in medical imaging and as a component in radiation therapy.
Mechanism of Action
The mechanism by which cerium(III) bromide hydrate exerts its effects varies depending on the application:
Scintillation Detectors: In scintillation detectors, cerium(III) bromide hydrate acts as a scintillator, converting high-energy radiation into visible light. The cerium ions play a crucial role in this process by absorbing the radiation and re-emitting it as light.
Antioxidant Properties: In biological systems, cerium(III) ions can cycle between cerium(III) and cerium(IV) states, allowing them to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Cerium(III) bromide hydrate can be compared with other cerium halides, such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide:
Cerium(III) chloride: Similar in properties but has different solubility and reactivity.
Cerium(III) fluoride: Less soluble in water and has different applications in materials science.
Cerium(III) iodide: Similar in reactivity but used in different industrial applications.
Cerium(III) bromide hydrate is unique due to its high solubility in water and its specific applications in scintillation detectors and medical imaging .
Properties
Molecular Formula |
Br3CeH2O |
|---|---|
Molecular Weight |
397.84 g/mol |
IUPAC Name |
cerium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


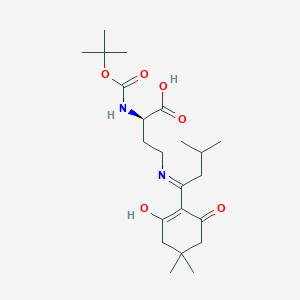
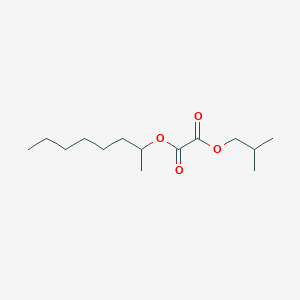
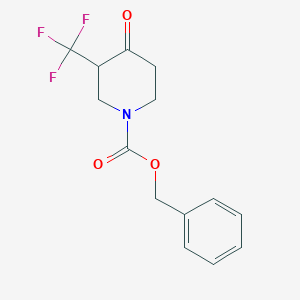

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
